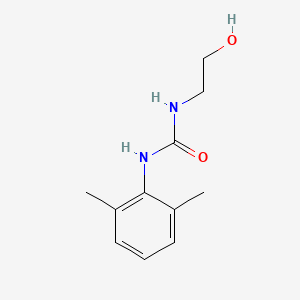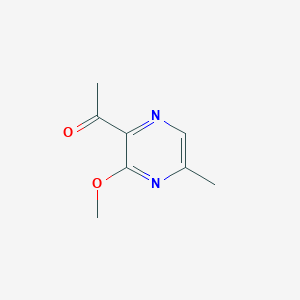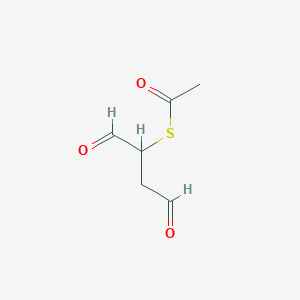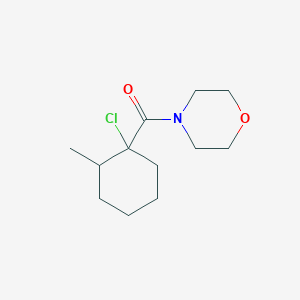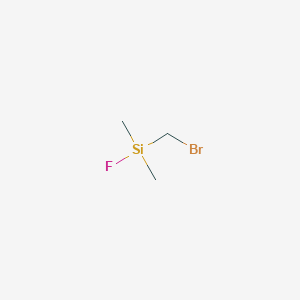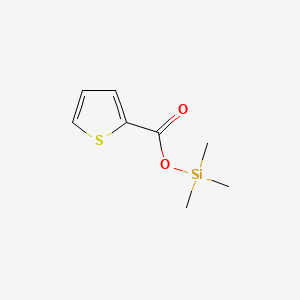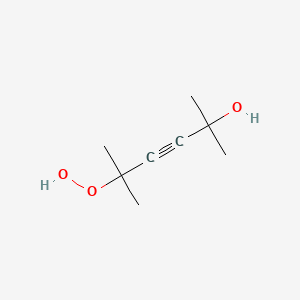
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol is an organic compound with the molecular formula C8H14O3 It is a hydroperoxide derivative of 2,5-dimethylhex-3-yn-2-ol, characterized by the presence of a hydroperoxy group (-OOH) attached to the carbon atom at position 5
Vorbereitungsmethoden
The synthesis of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol typically involves the hydroperoxidation of 2,5-dimethylhex-3-yn-2-ol. The reaction is carried out under controlled conditions using hydrogen peroxide (H2O2) as the oxidizing agent. The process requires careful control of temperature and pH to ensure the selective formation of the hydroperoxide product.
Analyse Chemischer Reaktionen
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce hydroperoxy groups into other molecules.
Biology: It is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol involves the interaction of the hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.
Vergleich Mit ähnlichen Verbindungen
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol can be compared with other hydroperoxy compounds, such as:
2,5-Dihydroperoxy-2,5-dimethylhex-3-yne: Similar in structure but with two hydroperoxy groups.
2,5-Dimethyl-5-hexen-3-yn-2-ol: The parent compound without the hydroperoxy group.
2,5-Dimethylhex-5-en-3-yn-2-ol: A similar compound with a different arrangement of double and triple bonds.
Eigenschaften
CAS-Nummer |
54136-03-7 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5-hydroperoxy-2,5-dimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C8H14O3/c1-7(2,9)5-6-8(3,4)11-10/h9-10H,1-4H3 |
InChI-Schlüssel |
PWNYNNXOLWEHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC(C)(C)OO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
